molecular formula C5H7NO2 B2824420 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde CAS No. 2090845-03-5

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Cat. No.: B2824420
CAS No.: 2090845-03-5
M. Wt: 113.116
InChI Key: NBZFIQITMBYKBQ-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a chemical compound with the CAS Number: 2090845-03-5 . It has a molecular weight of 113.12 and is a liquid at room temperature . The IUPAC name for this compound is 5-methyl-2,5-dihydroisoxazole-3-carbaldehyde .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2-4,6H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Agents Synthesis

A study explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. These compounds, synthesized via formylation, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial efficacy was supported by molecular docking studies showing good inhibition of the E. coli MurB enzyme, indicating potential as antimicrobial agents (Bhat et al., 2016).

Mild Synthesis Approach

Another study presented a mild and efficient method for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, showcasing a safe process by avoiding hazardous conditions and achieving essentially quantitative yields. This illustrates the compound's versatility in organic synthesis and potential for further functionalization (Journet et al., 2001).

Heterocyclic Compound Synthesis

Research on the preparation of N-unsubstituted 1,2,4-triazole-3-carbaldehydes highlighted the stability and dimerization properties of these compounds, providing insights into their structural behavior and potential applications in developing novel heterocyclic compounds with specific properties (Browne, 1971).

Ionic Liquid Mediated Reactions

The use of ionic liquids for Knoevenagel condensation reactions involving aromatic aldehydes demonstrated higher yields and shorter reaction times compared to conventional methods. This finding underscores the role of novel reaction media in enhancing the efficiency of chemical syntheses involving carbaldehydes (Hangarge et al., 2002).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can be found at the provided link . It is always important to refer to the MSDS for safety and hazard information when handling chemical substances.

Mechanism of Action

Properties

IUPAC Name

5-methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZFIQITMBYKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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